molecular formula C8H8N2O2 B12893911 4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid CAS No. 243466-31-1

4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12893911
CAS No.: 243466-31-1
M. Wt: 164.16 g/mol
InChI Key: KFNUADDFNDAJIQ-UHFFFAOYSA-N
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Description

4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1H-pyrazole-4-carboxylic acid dimethyl ester. This intermediate is then hydrolyzed under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells .

Biological Activity

4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole carboxylic acid class. Its unique structural features, including an ethynyl group and two methyl groups on the pyrazole ring, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its insecticidal properties, potential medicinal applications, and underlying mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₇H₆N₂O₂
  • Molecular Weight : Approximately 164.16 g/mol
  • Structure : The compound features a pyrazole ring with an ethynyl group at the 4-position and a carboxylic acid functional group at the 5-position, along with two methyl groups at the 1 and 3 positions.

Insecticidal Properties

This compound has shown significant insecticidal activity against various pests. Research indicates that derivatives of pyrazole-5-carboxylic acids can effectively combat pests such as Aphis fabae and Mythimna separata . The structural characteristics of this compound enhance its interaction with biological targets in insects, making it a candidate for agricultural applications.

Antimicrobial and Anticancer Potential

In addition to insecticidal properties, studies have explored the potential antimicrobial and anticancer activities of pyrazole derivatives. For instance:

  • Antimicrobial Activity : Pyrazole derivatives have been investigated for their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Some derivatives exhibit promising results comparable to standard antibiotics .
  • Anticancer Activity : Certain pyrazole compounds have demonstrated inhibitory effects on tumor cell lines. For example, compounds derived from pyrazoles have been shown to inhibit cellular proliferation in human tumor cell lines such as HeLa and HCT116 .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The ethynyl group enhances the compound's binding affinity to enzymes and receptors, potentially leading to:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It can also modulate receptor activity, influencing signaling pathways critical for cellular functions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives. Below is a summary table of related compounds:

Compound NameCAS NumberSimilarity Index
1-Methyl-1H-pyrazole-3-carboxylic acid25016-20-00.88
4-Methylpyrazole-3-carboxylic acid82231-51-40.91
1-Ethylpyrazole-3-carboxylic acid400755-44-40.80
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid78703-53-40.77

This table highlights how structural variations influence the biological activities of pyrazole derivatives.

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazoles, including:

  • Insecticidal Efficacy : A study demonstrated that specific pyrazole derivatives exhibited over 70% mortality rates in Aphis fabae populations when applied at optimal concentrations .
  • Anti-inflammatory Effects : Research involving carrageenan-induced edema models showed that certain pyrazole derivatives significantly reduced inflammation markers compared to standard treatments .
  • Antimicrobial Testing : In vitro assays indicated that some pyrazole compounds displayed notable antibacterial activity against E. coli and S. aureus, suggesting their potential as therapeutic agents .

Properties

CAS No.

243466-31-1

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-ethynyl-2,5-dimethylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H8N2O2/c1-4-6-5(2)9-10(3)7(6)8(11)12/h1H,2-3H3,(H,11,12)

InChI Key

KFNUADDFNDAJIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C#C)C(=O)O)C

Origin of Product

United States

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